molecular formula C15H12N2O4 B4197246 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzonitrile

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzonitrile

Cat. No.: B4197246
M. Wt: 284.27 g/mol
InChI Key: RBDINFWVFKDSLK-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(4-nitrobenzyl)oxy]benzonitrile is an organic compound with the molecular formula C15H12N2O4. It is a derivative of benzonitrile, featuring a methoxy group and a nitrobenzyl ether substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

3-methoxy-4-[(4-nitrophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-15-8-12(9-16)4-7-14(15)21-10-11-2-5-13(6-3-11)17(18)19/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDINFWVFKDSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(4-nitrobenzyl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major product would be the corresponding nitro compound.

    Reduction: The major product would be the corresponding amine compound.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted benzonitrile derivatives.

Scientific Research Applications

3-Methoxy-4-[(4-nitrobenzyl)oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. The methoxy group and benzonitrile moiety contribute to the compound’s overall binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzonitrile
  • 4-Methoxybenzonitrile
  • 4-Nitrobenzonitrile
  • 3-Methoxy-4-nitrobenzonitrile

Uniqueness

3-Methoxy-4-[(4-nitrobenzyl)oxy]benzonitrile is unique due to the presence of both a methoxy group and a nitrobenzyl ether substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-4-[(4-nitrophenyl)methoxy]benzonitrile
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